molecular formula C11H18N4O2 B5631561 N-(5-methyl-3-isoxazolyl)-2-(4-methyl-1-piperazinyl)acetamide

N-(5-methyl-3-isoxazolyl)-2-(4-methyl-1-piperazinyl)acetamide

Cat. No. B5631561
M. Wt: 238.29 g/mol
InChI Key: JEWFWPKGFNEACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"N-(5-methyl-3-isoxazolyl)-2-(4-methyl-1-piperazinyl)acetamide" is a compound that may be of interest in various fields of chemistry and biology due to its structural components. Compounds with isoxazole and piperazine motifs have been explored for various biological activities, including antitumor, antimicrobial, and potential pharmacological applications.

Synthesis Analysis

The synthesis of compounds related to isoxazoles often involves multi-step reactions starting from simple precursors. For instance, isoxazoline compounds can be synthesized through nucleophilic substitution reactions, utilizing chloroacetyl chloride and substituted benzene sulfonyl chloride, indicating the versatility of approaches for synthesizing isoxazole derivatives (Qi Hao-fei, 2011).

Molecular Structure Analysis

The molecular structure of isoxazolyl-piperazinyl derivatives is crucial for their biological activity. Structural characterization typically involves spectroscopic methods such as 1H NMR and MS. For example, the detailed structural analysis of similar compounds has been essential in confirming their synthesis and guiding further modifications for desired biological activities (Zhilin Wu et al., 2017).

Chemical Reactions and Properties

Isoxazole and piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing functional groups that can modulate biological activity. The chemical reactivity of such compounds is influenced by their functional groups, which can be strategically modified to enhance specific properties or activities (S. Mehta et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are critical for their practical application. Incorporating piperazine units has been shown to significantly improve the aqueous solubility and oral absorption of related compounds, highlighting the importance of structural modifications in optimizing physical properties for potential therapeutic use (K. Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity, of isoxazolyl-piperazinyl compounds can be tailored for specific targets. For example, antimicrobial and anticancer activities have been observed in compounds with similar structural frameworks, suggesting that the isoxazole and piperazine components play significant roles in their biological activities (Rahul V. Patel & S. W. Park, 2015).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-9-7-10(13-17-9)12-11(16)8-15-5-3-14(2)4-6-15/h7H,3-6,8H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFWPKGFNEACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-Methyl-isoxazol-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide

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